Acetochlor-d11
Overview
Description
Acetochlor-d11 is a deuterium-labeled analog of acetochlor, a widely used herbicide. The compound is primarily utilized as an internal standard in analytical and pharmacokinetic research. The molecular formula of this compound is C14H9D11ClNO2, and it has a molecular weight of 280.83 g/mol . The deuterium labeling enhances the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of acetochlor in biological samples .
Mechanism of Action
Target of Action
Acetochlor-d11, a variant of Acetochlor, is a member of the class of herbicides known as chloroacetanilides . Its primary targets are the elongase and geranylgeranyl pyrophosphate (GGPP) cyclization enzymes . These enzymes play a crucial role in the gibberellin pathway, which is essential for plant growth and development .
Mode of Action
This compound acts by inhibiting the activity of elongase and GGPP cyclization enzymes . This inhibition disrupts the gibberellin pathway, leading to impaired growth and development of the plant . As a result, the plant’s ability to germinate and grow is severely affected, making this compound an effective pre-emergent herbicide .
Biochemical Pathways
Upon absorption by the plant, this compound is metabolized into various compounds . One of the key metabolic pathways involves the transformation of this compound into 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), which is further transformed into 2-methyl-6-ethylaniline (MEA) . These transformations are facilitated by a consortium of bacteria, including Rhodococcus sp.T3‐1, Delftia sp.T3‐6, and Sphingobium sp.MEA3‐1 .
Pharmacokinetics
The pharmacokinetics of this compound, like its parent compound Acetochlor, involves absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that Acetochlor is known to cause skin and respiratory irritation and can potentially trigger an allergic reaction .
Result of Action
The primary result of this compound’s action is the inhibition of plant growth and development. By disrupting the gibberellin pathway, this compound prevents the germination and growth of plants, making it an effective herbicide . It’s important to note that acetochlor, the parent compound of this compound, has been classified as a probable human carcinogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetochlor-d11 involves the deuteration of acetochlor. The process typically starts with the preparation of deuterated aniline derivatives. The key steps include:
Deuteration of Aniline: Aniline is treated with deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Formation of Chloroacetanilide: The deuterated aniline is reacted with chloroacetyl chloride to form a chloroacetanilide intermediate.
Ethoxymethylation: The chloroacetanilide intermediate is then treated with chloromethyl ethyl ether and sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium gas and specialized catalysts is critical in achieving the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Acetochlor-d11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of deuterated amine derivatives.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
Acetochlor-d11 is extensively used in scientific research, including:
Analytical Chemistry: As an internal standard in mass spectrometry and liquid chromatography for the precise quantification of acetochlor.
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of acetochlor in biological systems.
Environmental Science: Employed in the analysis of environmental samples to monitor acetochlor contamination and degradation.
Toxicology: Utilized in toxicological studies to understand the effects of acetochlor exposure on living organisms
Comparison with Similar Compounds
Similar Compounds
Alachlor: Another chloroacetanilide herbicide with similar herbicidal properties.
Metolachlor: A related compound used for pre-emergence control of weeds.
Butachlor: Another herbicide in the same class with similar applications.
Uniqueness of Acetochlor-d11
This compound’s uniqueness lies in its deuterium labeling, which enhances its stability and accuracy in analytical applications. This isotopic labeling makes it an invaluable tool in research, particularly in studies requiring precise quantification and tracking of acetochlor .
Biological Activity
Acetochlor-d11 is a deuterated form of the herbicide acetochlor, primarily used for controlling weeds in various crops. Understanding its biological activity is essential for assessing its environmental impact, efficacy, and potential health risks. This article explores the biological activity of this compound, including its mechanism of action, effects on living organisms, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C14H20ClNO2
- Molecular Weight : 269.77 g/mol
- CAS Number : 34256-82-1
This compound functions as a pre-emergent herbicide, inhibiting the growth of weeds by interfering with seedling development. It operates by inhibiting specific enzymes involved in the biosynthesis of fatty acids and lipids, leading to disrupted cellular processes in plants. The compound is known to induce lipid peroxidation and oxidative stress in exposed organisms.
1. In Vitro Studies
Research indicates that this compound can induce adipogenesis in mouse 3T3-L1 preadipocytes. This effect was observed alongside increased lipid accumulation when these cells were exposed to high concentrations of the herbicide. The study highlighted that this compound's potency in promoting adipogenesis may be linked to its ability to disrupt metabolic homeostasis through oxidative stress mechanisms .
2. Zebrafish Model
A significant study utilized zebrafish larvae to evaluate the effects of this compound. The findings revealed:
- Lethality and Morphological Malformations : The effective concentration (EC50) for morphological malformations was determined to be 7.8 µM, while the lethal concentration (LC50) was 12 µM.
- Lipid Accumulation : At a concentration of 10 nM, this compound led to notable lipid accumulation in zebrafish larvae, particularly when combined with a high cholesterol diet.
- Mechanistic Insights : Transcriptomic and lipidomic analyses suggested that this compound activates Nrf2 signaling in response to reactive oxygen species (ROS), indicating a potential pathway through which it exerts its biological effects .
Environmental Impact
This compound’s environmental behavior has been studied concerning its transport and distribution in aquatic systems. A study reported:
- LogKoc Values : The average LogKoc value for acetochlor indicates strong phase partitioning in coastal environments, which affects its bioavailability and persistence in sediment and water matrices.
- Degradation Products : Acetochlor is metabolized into several degradation products, including acetochlor ethanesulfonic acid (ESA) and oxanilic acid (OA), which exhibit varying degrees of toxicity to aquatic organisms .
Case Study 1: Adipogenic Activity
In a controlled laboratory setting, exposure to this compound resulted in significant adipogenic activity in murine cell lines. The study aimed to understand how agricultural pesticides contribute to metabolic disorders, highlighting acetochlor's role as a potential metabolic disruptor .
Case Study 2: Aquatic Toxicity
A comprehensive assessment using zebrafish models demonstrated that this compound exposure led to increased mortality rates and developmental abnormalities. This research underscores the importance of evaluating herbicides not only for their intended agricultural use but also for their ecological consequences .
Summary of Findings
Parameter | Value/Observation |
---|---|
EC50 (Zebrafish Malformation) | 7.8 µM |
LC50 (Zebrafish Mortality) | 12 µM |
Lipid Accumulation (10 nM) | Significant under high cholesterol diet |
LogKoc | High phase partitioning in coastal areas |
Properties
IUPAC Name |
2-chloro-N-(ethoxymethyl)-N-[3,4,5-trideuterio-2-(1,1,2,2,2-pentadeuterioethyl)-6-(trideuteriomethyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-4-12-8-6-7-11(3)14(12)16(10-18-5-2)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3/i1D3,3D3,4D2,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNQPKFIQCLBDU-RLYLBJGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(COCC)C(=O)CCl)C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675502 | |
Record name | Acetochlor-d11 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189897-44-6 | |
Record name | Acetochlor-d11 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1189897-44-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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